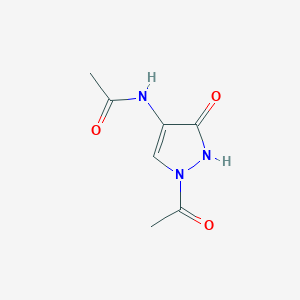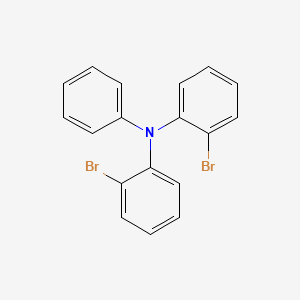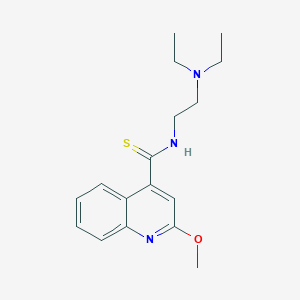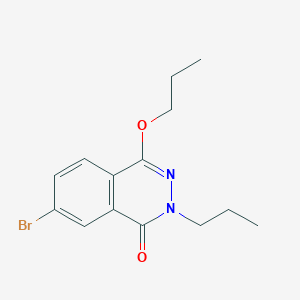![molecular formula C15H13Cl2O2PS B12897484 Ethanethioic acid, S-[[bis(4-chlorophenyl)phosphinyl]methyl] ester CAS No. 866363-66-8](/img/structure/B12897484.png)
Ethanethioic acid, S-[[bis(4-chlorophenyl)phosphinyl]methyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-((Bis(4-chlorophenyl)phosphoryl)methyl) ethanethioate: is an organophosphorus compound characterized by the presence of bis(4-chlorophenyl)phosphoryl and ethanethioate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-((Bis(4-chlorophenyl)phosphoryl)methyl) ethanethioate typically involves the reaction of bis(4-chlorophenyl)phosphoryl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chloride atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the ethanethioate group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine oxides.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the introduction of phosphoryl and thioate groups.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine:
- Explored for its potential use in drug development, particularly as an anticancer agent.
Industry:
- Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of S-((Bis(4-chlorophenyl)phosphoryl)methyl) ethanethioate involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparación Con Compuestos Similares
Bis(4-chlorophenyl) sulfone: Similar in structure but lacks the ethanethioate group.
Bis(4-chlorophenyl)phosphoryl chloride: Precursor to the target compound, lacks the thioate group.
Uniqueness: S-((Bis(4-chlorophenyl)phosphoryl)methyl) ethanethioate is unique due to the presence of both phosphoryl and thioate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it versatile for various applications compared to its analogs.
Propiedades
Número CAS |
866363-66-8 |
|---|---|
Fórmula molecular |
C15H13Cl2O2PS |
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
S-[bis(4-chlorophenyl)phosphorylmethyl] ethanethioate |
InChI |
InChI=1S/C15H13Cl2O2PS/c1-11(18)21-10-20(19,14-6-2-12(16)3-7-14)15-8-4-13(17)5-9-15/h2-9H,10H2,1H3 |
Clave InChI |
NUAQVYPFBCGYQT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCP(=O)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12897414.png)
![2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol](/img/structure/B12897425.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B12897433.png)





![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide](/img/structure/B12897464.png)

![2-chloro-4-fluoro-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897476.png)
![3-Methyl-1,5-diphenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12897486.png)
![4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester](/img/structure/B12897489.png)
